molecular formula C22H21N5O3 B2771521 N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260994-12-4

N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Numéro de catalogue: B2771521
Numéro CAS: 1260994-12-4
Poids moléculaire: 403.442
Clé InChI: IFUJHPFZLPGFMO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a recognized and potent ATP-competitive inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that is activated by various collagens. DDR1 signaling is implicated in critical cellular processes including proliferation, adhesion, migration, and extracellular matrix remodeling. The primary research value of this inhibitor lies in its high selectivity for DDR1 over other kinases, making it an essential pharmacological tool for deconvoluting the complex biological roles of DDR1 in disease pathogenesis. Its main application is in oncological research , where it is used to investigate the role of DDR1 in tumor progression, particularly in breast cancer and other malignancies where DDR1 expression promotes cell survival, invasion, and metastasis. Furthermore, this compound is widely used in fibrosis research , as DDR1 activation is a key driver in organ fibrosis, including lung and kidney fibrosis; by inhibiting DDR1, researchers can study mechanisms to attenuate collagen deposition and myofibroblast activation. The mechanism of action involves the compound binding to the kinase domain of DDR1, effectively blocking its autophosphorylation and subsequent downstream signaling pathways, such as the MAPK and PI3K/Akt cascades. This targeted inhibition allows scientists to explore DDR1's function in the tumor microenvironment and in fibrotic tissue, providing crucial insights for developing novel therapeutic strategies.

Propriétés

IUPAC Name

N-(3-acetylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-7-19-24-25-21-22(30)26(17-10-4-5-11-18(17)27(19)21)13-20(29)23-16-9-6-8-15(12-16)14(2)28/h4-6,8-12H,3,7,13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUJHPFZLPGFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a complex organic compound belonging to the class of triazole derivatives. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The unique structure of this compound, featuring a triazoloquinoxaline core, is associated with various pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Common NameThis compound
CAS Number1260937-90-3
Molecular FormulaC22H21N5O3
Molecular Weight403.43 g/mol

Anticancer Activity

Research has indicated that compounds with a triazoloquinoxaline structure exhibit significant anticancer properties. Studies have demonstrated that this compound shows potent activity against various cancer cell lines. For instance, it has been evaluated for its inhibitory effects on the proliferation of MCF-7 human breast cancer cells.

Case Study:
In vitro studies revealed that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin which has an IC50 of 10 µM .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In a disc diffusion assay, this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Table: Antibacterial Activity

BacteriaInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis12

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways related to cell proliferation and survival. Preliminary studies suggest that it may inhibit the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and apoptosis .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended for confirming the molecular structure of this compound?

  • Methodology : Use Nuclear Magnetic Resonance (NMR) spectroscopy to analyze proton and carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. Cross-validate purity via High-Performance Liquid Chromatography (HPLC) . Structural elucidation should align with computed PubChem data (e.g., InChI key, SMILES) .

Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?

  • Methodology : Determine melting point (differential scanning calorimetry), solubility (in polar/non-polar solvents via titration), and thermal stability (thermogravimetric analysis, TGA). Refer to PubChem-derived molecular weight (389.46 g/mol) and logP values to predict bioavailability .

Advanced Research Questions

Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?

  • Methodology :

  • Reaction Conditions : Adjust temperature (e.g., 60–80°C for cyclization steps), solvent polarity (DMF or THF), and catalyst (triethylamine for acetylation).
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
  • Quality Control : Validate purity (>95%) via HPLC and compare spectral data with PubChem references .

Q. What experimental approaches resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Cross-Validation : Replicate assays (e.g., enzyme inhibition, cell viability) under standardized conditions.
  • Structural Modifications : Synthesize analogs (e.g., fluorophenyl or methoxy derivatives) to isolate substituent effects.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict target binding affinities and validate with in vitro results .

Q. How can computational reaction design methodologies predict novel derivatives with enhanced target selectivity?

  • Methodology :

  • Quantum Chemical Calculations : Optimize reaction pathways using Gaussian software to identify low-energy intermediates.
  • Machine Learning : Train models on existing SAR data to predict bioactivity of hypothetical analogs.
  • Case Study : ICReDD’s workflow integrates computational predictions with high-throughput experimentation to prioritize derivatives for synthesis .

Q. What strategies analyze the impact of substituent modifications (e.g., fluorine) on pharmacokinetic properties?

  • Methodology :

  • In Vitro ADME : Assess metabolic stability (microsomal assays), permeability (Caco-2 cells), and plasma protein binding.
  • Comparative Studies : Fluorine substitution enhances lipophilicity (logP +0.5) and metabolic resistance, as seen in COX inhibition studies (Table 2 in ).

Q. What methodologies assess the compound’s stability under long-term storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Light Sensitivity : Use UV-Vis spectroscopy to track photodegradation products.
  • Recommendation : Store in amber vials at -20°C under inert atmosphere .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma concentrations (LC-MS/MS) to confirm bioavailability.
  • Metabolite Identification : Use MS/MS to detect active/inactive metabolites.
  • Dose Optimization : Adjust dosing regimens based on in vivo half-life and tissue distribution studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.